2,3,6-Trichloropyridin-4-amine
CAS No.: 874491-78-8
Cat. No.: VC7851454
Molecular Formula: C5H3Cl3N2
Molecular Weight: 197.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 874491-78-8 |
|---|---|
| Molecular Formula | C5H3Cl3N2 |
| Molecular Weight | 197.45 |
| IUPAC Name | 2,3,6-trichloropyridin-4-amine |
| Standard InChI | InChI=1S/C5H3Cl3N2/c6-3-1-2(9)4(7)5(8)10-3/h1H,(H2,9,10) |
| Standard InChI Key | HLANAZQMFUWUPB-UHFFFAOYSA-N |
| SMILES | C1=C(C(=C(N=C1Cl)Cl)Cl)N |
| Canonical SMILES | C1=C(C(=C(N=C1Cl)Cl)Cl)N |
Introduction
2,3,6-Trichloropyridin-4-amine is an organochlorine compound belonging to the chloropyridine family. Its structure is defined by a pyridine ring substituted with three chlorine atoms at the 2nd, 3rd, and 6th positions, and an amine group at the 4th position. The compound's molecular formula is C5H3Cl3N2, and its CAS number is 874491-78-8.
Synthetic Routes
The synthesis of 2,3,6-Trichloropyridin-4-amine primarily involves selective chlorination of pyridine derivatives:
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Chlorination of 4-Aminopyridine: The reaction typically uses chlorine gas in the presence of catalysts like iron(III) chloride to achieve selective substitution at the desired positions on the pyridine ring.
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Reaction Conditions: Controlled temperature and reaction time are crucial to ensure high yield and selectivity.
Industrial Production
In large-scale settings:
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Continuous flow reactors are employed for efficient chlorination.
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Advanced techniques minimize environmental impact and enhance safety for workers.
In Chemistry
The compound serves as a precursor or intermediate in synthesizing:
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Pharmaceuticals
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Agrochemicals
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Specialty chemicals
In Biology
It is used in:
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Enzyme inhibition studies
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Biochemical assays as a ligand
In Industry
Applications include:
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Manufacturing dyes and pigments
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Producing other organochlorine compounds
Mechanism of Action
The biological activity of 2,3,6-Trichloropyridin-4-amine is attributed to its ability to bind specific molecular targets:
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Enzyme Inhibition: The compound interacts with enzyme active sites, blocking their function.
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Biochemical Pathways: This inhibition can alter cellular processes depending on the target enzyme or pathway.
Comparison with Related Compounds
| Compound | Structural Difference | Properties/Applications |
|---|---|---|
| 2,3,5-Trichloropyridin-4-amine | Chlorine at position 5 instead of 6 | Similar reactivity but distinct uses |
| 2,4,6-Trichloropyridin-4-amine | Chlorines at positions 4 and 6 | Different substitution pattern |
| 2,3,4-Trichloropyridin-4-amine | Chlorines at adjacent positions | Altered reactivity |
The unique substitution pattern of chlorine atoms on the pyridine ring in 2,3,6-Trichloropyridin-4-amine gives it distinct chemical and biological properties compared to other chlorinated derivatives.
Challenges
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Toxicity Concerns: Organochlorine compounds often pose environmental and health risks.
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Limited Research: Data on long-term effects and broader applications remain sparse.
Future Directions
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Developing greener synthetic methods.
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Expanding its use in drug discovery and material sciences.
This detailed overview highlights the significance of 2,3,6-Trichloropyridin-4-amine in various fields while emphasizing the need for further research into its potential applications and safety profile.
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